DOTA derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique (DOTA) et ses dérivés sont largement utilisés dans le domaine de l'imagerie biomédicale et des radiopharmaceutiques. Ces composés sont connus pour leur capacité à former des complexes stables avec une variété d'ions métalliques, ce qui les rend précieux dans les applications diagnostiques et thérapeutiques. Les dérivés de DOTA sont particulièrement importants en imagerie par résonance magnétique (IRM), en tomographie par émission de positons (TEP), en tomographie par émission de photons uniques (SPECT) et en imagerie de fluorescence .

Méthodes De Préparation

Les dérivés de DOTA peuvent être synthétisés par diverses méthodes, notamment la synthèse en phase solide et la synthèse en phase liquide. Une approche courante implique la préparation de DOTA à partir du cyclen (1,4,7,10-tétraazacyclododécane) sur un support en phase solide. Cette méthode permet l'introduction site-spécifique du DOTA dans les peptides, facilitant le développement d'agents d'imagerie moléculaire et de thérapie . Une autre méthode implique l'utilisation de DOTA-tris (ester t-Bu) commercial, qui est lié aux peptides et radiomarqué avec du gallium-68 . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des stratégies similaires, garantissant une grande pureté et une rentabilité.

Analyse Des Réactions Chimiques

Les dérivés de DOTA subissent diverses réactions chimiques, notamment la substitution nucléophile, la complexation et le radiomarquage. Par exemple, un nouveau chélateur de DOTA fonctionnalisé par l'adamantane a été synthétisé par substitution nucléophile du 1,4,7-tris (tert-butoxycarbonylméthyl)-1,4,7,10-tétraazacyclododécane avec du N-(adamantan-1-yl) bromoacétamide . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de bromoacétyle, le chlorure de thionyle et la triéthylamine . Les principaux produits formés à partir de ces réactions sont des dérivés de DOTA avec divers groupes fonctionnels, qui peuvent être utilisés en outre dans des applications biomédicales.

Applications de recherche scientifique

Les dérivés de DOTA ont un large éventail d'applications de recherche scientifique. En chimie, ils sont utilisés comme agents chélatants pour les ions métalliques, facilitant l'étude des interactions métal-ligand. En biologie et en médecine, les dérivés de DOTA sont utilisés dans le développement de radiopharmaceutiques pour l'imagerie diagnostique et la radiothérapie ciblée . Par exemple, le DOTA conjugué à des peptides peut être radiomarqué avec du gallium-68 pour l'imagerie TEP du cancer . De plus, les dérivés de DOTA sont utilisés dans les agents de contraste IRM, l'imagerie de fluorescence et comme sondes luminescentes pour l'analyse biochimique .

Mécanisme d'action

Le mécanisme d'action des dérivés de DOTA implique leur capacité à former des complexes stables avec les ions métalliques. Le cycle tétraaza à 12 chaînons central du DOTA se coordonne avec les ions métalliques par l'intermédiaire de ses quatre atomes d'azote et de ses quatre groupes carboxylate . Cette forte affinité pour les ions métalliques permet aux dérivés de DOTA de séquestrer efficacement les radiométaux, les dirigeant vers des cibles moléculaires spécifiques in vivo. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique, comme le ciblage des cellules cancéreuses pour l'imagerie ou la thérapie.

Applications De Recherche Scientifique

Medical Imaging Applications

DOTA derivatives play a crucial role in enhancing the quality of medical imaging. Their ability to form stable complexes with various radiometals allows for precise imaging of specific tissues or organs.

Key Imaging Techniques:

- MRI : Gadolinium-DOTA complexes are utilized to improve contrast in MRI scans.

- PET : DOTA derivatives labeled with gallium-68 provide high-resolution images for tumor detection and monitoring.

Table 1: Imaging Techniques Using DOTA Derivatives

| Imaging Technique | Radiometal Used | Application |

|---|---|---|

| MRI | Gadolinium | Contrast agent for soft tissue imaging |

| PET | Gallium-68 | Tumor localization and monitoring |

| SPECT | Technetium-99m | Functional imaging of organs |

Radiopharmaceutical Development

DOTA derivatives are integral to the development of radiopharmaceuticals, which combine diagnostic and therapeutic capabilities (theranostics). Recent studies highlight the efficacy of DOTA derivatives in improving the stability and targeting of radiolabeled compounds.

Case Study: Stability of Gallium Complexes

A study evaluated the stability of gallium-DOTA complexes compared to other chelators like DO3A. The findings indicated that certain DOTA derivatives, such as benzyl-DOTA, provided enhanced stability for gallium complexes, making them suitable for clinical applications .

Table 2: Stability Comparison of DOTA Derivatives

| DOTA Derivative | Stability Rating | Remarks |

|---|---|---|

| Bn-DOTA | High | Best stability among tested derivatives |

| DOTAGA | Moderate | Suitable for peptide conjugation |

| DO3A | Low | Less stable than DOTA derivatives |

Biomolecule Modification

DOTA derivatives facilitate the site-specific modification of biomolecules, which is essential for developing targeted therapies. The incorporation of functionalities such as thiol, maleimide, and azide allows for efficient conjugation through click chemistry.

Research Findings

A study demonstrated the successful synthesis of various DOTA derivatives that could be conjugated to bioactive molecules with high yields. The resulting peptide-DOTA conjugates were labeled with gallium-68 at high radiochemical yields, showcasing their potential for targeted imaging .

Table 3: Synthesis and Yield of DOTA Conjugates

| This compound | Functional Group | Yield (%) |

|---|---|---|

| Bn-DOTA | Azide | 64-83 |

| Bn-DOTAGA | Maleimide | 96-99 |

| DO3A | Thiol | 19-25 |

Mécanisme D'action

The mechanism of action of DOTA derivatives involves their ability to form stable complexes with metal ions. The central 12-membered tetraaza ring of DOTA coordinates with metal ions through its four nitrogen atoms and four carboxylate groups . This high affinity for metal ions allows DOTA derivatives to effectively sequester radiometals, directing them to specific molecular targets in vivo. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells for imaging or therapy.

Comparaison Avec Des Composés Similaires

Les dérivés de DOTA sont souvent comparés à d'autres agents chélatants tels que l'acide 1,4,7-triazacyclononane-1,4,7-triacétique (NOTA) et l'acide diéthylènetriaminepentaacétique (DTPA). Alors que le DOTA est connu pour sa stabilité exceptionnelle in vivo et sa polyvalence dans la complexation d'une variété d'ions métalliques, le NOTA et le DTPA présentent également leurs propres avantages . Par exemple, les dérivés de NOTA sont souvent utilisés pour le radiomarquage avec du cuivre-64, tandis que les dérivés de DTPA sont utilisés dans les agents de contraste IRM avec du gadolinium . Le choix de l'agent chélateur dépend des exigences spécifiques de l'application, telles que le type d'ion métallique et la stabilité souhaitée du complexe.

Activité Biologique

DOTA derivatives, specifically 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, are macrocyclic chelators that play a crucial role in various biological and medical applications, particularly in radiochemistry and bioconjugation. Their ability to form stable complexes with metal ions makes them invaluable in medical imaging and targeted therapy. This article explores the biological activity of DOTA derivatives, including their synthesis, stability, applications in diagnostics and therapeutics, and comparative analysis with other chelators.

Overview of DOTA Derivatives

DOTA derivatives are characterized by their structural versatility and ability to bind a variety of metal ions such as gallium-68, copper-64, and gadolinium. This capability enhances their utility in imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) . The stability of these complexes minimizes the release of free metal ions in vivo, thereby reducing potential toxicity while improving imaging quality .

Synthesis of DOTA Derivatives

The synthesis of DOTA derivatives typically involves functionalizing the core DOTA structure to enhance its binding properties or target specificity. Common methods include:

- Click Chemistry : This method allows for site-specific derivatization of biomolecules under mild conditions, resulting in high yields .

- Bifunctionalization : Modifications such as the introduction of thiol or maleimide groups enable targeted conjugation to peptides or proteins .

Table 1: Common Synthesis Methods for DOTA Derivatives

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Efficient site-specific conjugation under mild conditions |

| Bifunctionalization | Introduction of reactive groups for targeted conjugation |

| Monofluoro-Cyclooctyne | Facilitates bioconjugation via copper-free click chemistry |

Stability Studies

Stability is a critical factor in the biological activity of DOTA derivatives. Recent studies have focused on the stability of gallium-labeled DOTA complexes. For instance, a study assessed the stability of various DOTA derivatives in murine plasma, revealing that certain derivatives provided higher stability than others . The findings indicated that modifications to the DOTA structure could significantly impact the stability and efficacy of the resulting metal complexes.

Table 2: Stability Comparison of Gallium-Labeled DOTA Derivatives

| Compound Name | Stability in Plasma | Radiochemical Yield (%) |

|---|---|---|

| [67Ga]Ga-DOTA | High | 96-99 |

| [67Ga]Ga-Bn-DOTA | Moderate | 64-83 |

| [67Ga]Ga-p-NO2-Bn-DOTA | Variable | 19-25 |

Applications in Diagnostics and Therapeutics

DOTA derivatives have diverse applications across various fields:

- Medical Imaging : They are widely used as contrast agents in MRI and PET due to their ability to form stable complexes with gadolinium and gallium isotopes .

- Targeted Therapy : Functionalized DOTA derivatives can be conjugated with therapeutic agents for targeted delivery to cancer cells, enhancing treatment efficacy while minimizing side effects .

- Quantitative Proteomics : New DOTA derivatives allow for efficient labeling and targeting of specific post-translational modifications .

Case Studies

- Gallium-68 PET Imaging : A study demonstrated the use of gallium-68-labeled DOTA derivatives for imaging tumors expressing somatostatin receptors. The high affinity and stability of these complexes facilitated effective tumor visualization .

- Bimodal Imaging Agents : Research has shown that combining DOTA with optical imaging agents can create bimodal imaging probes that enhance diagnostic capabilities by providing complementary information from different imaging modalities .

Comparative Analysis with Other Chelators

DOTA derivatives are often compared with other chelators like EDTA and NOTA due to their unique properties:

Table 3: Comparison of Chelators

| Chelator Name | Structure Type | Stability | Applications |

|---|---|---|---|

| DOTA | Macrocyclic | High | MRI, PET, targeted therapy |

| EDTA | Linear | Moderate | General chelation |

| NOTA | Macrocyclic | Moderate | PET imaging |

DOTA's superior stability and versatility make it a preferred choice for many applications compared to other chelators.

Propriétés

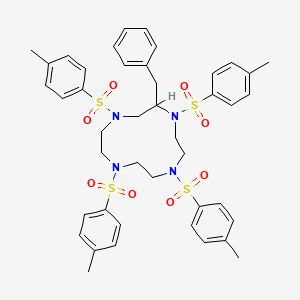

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.